molecular formula C5H6S B1210033 2-Methylthiophene CAS No. 554-14-3

2-Methylthiophene

Cat. No. B1210033
CAS RN: 554-14-3
M. Wt: 98.17 g/mol
InChI Key: XQQBUAPQHNYYRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methylthiophene and its derivatives is a critical area of research, providing insights into its accessibility for further applications. A notable method includes the reaction of 2-Methylthiophene with sulfuryl chloride, leading to the production of 2-Chloro-5-methylthiophene in a significant yield, highlighting a facile and cost-effective route for preparing this intermediate for pharmaceuticals and agrochemicals (Zhangqi Yang, 2010).

Molecular Structure Analysis

The molecular structure of 2-Methylthiophene has been detailed through studies combining gas electron diffraction and microwave spectroscopic data. These investigations reveal intricate details of its molecular geometry, including bond lengths and angles, providing a comprehensive understanding of its structural features (M. Tanabe et al., 1995).

Chemical Reactions and Properties

2-Methylthiophene undergoes various chemical reactions, contributing to its versatility in synthesis and applications. For instance, its reaction with iodine and iodic acid unexpectedly produces 3,4,5-triiodo-2-methylthiophene, demonstrating the compound's reactivity and potential for functionalization (Dinesh G. Patel et al., 2019).

Physical Properties Analysis

The study of 2-Methylthiophene's physical properties, including calorimetric analysis over a wide temperature range, provides essential data on its heat capacity, heat of fusion, entropy, and heat of vaporization. These thermodynamic properties are crucial for understanding its behavior in various conditions (R. Pennington et al., 1956).

Chemical Properties Analysis

Research on 2-Methylthiophene's chemical properties, such as its electrochemical and optical attributes, offers insights into its potential for applications in energy storage devices. Its ability to undergo reversible electrochemical processes and display distinct optical properties underlines its suitability for use in conductive polymers and other advanced materials (Jay Henderson et al., 2008).

Scientific Research Applications

1. Microwave Spectroscopy

  • Application Summary: 2-Methylthiophene has been studied using microwave spectroscopy. The microwave spectrum of 2-methylthiophene was recorded in a frequency range from 2 to 26.5 GHz using a molecular-jet Fourier transform microwave spectrometer with a Fabry–Pérot type resonator chamber and coaxial arrangement of the resonator and the molecular beam .
  • Methods of Application: The experiment involved measuring and assigning spectra of the 34 S and 13 C isotopologues, which allowed the determination of the semiexperimental equilibrium structure .
  • Results: The study revealed a decrease in the ∠ (S−C2−C3) angle from 111.595 (6)° to 111.37 (1)° by addition of the methyl group to the C (2) position, as well as an increase in the S−C2 bond length from 1.7102 (1) Å to 1.7219 (2) Å .

2. Flavoring Agent

  • Application Summary: 2-Methylthiophene is used as a flavoring agent that naturally occurs in grilled and roasted beef, papaya, cooked shrimp, whiskey, and in trace amounts in roasted chicken .
  • Results: The use of 2-Methylthiophene enhances the flavor of various food products .

3. Synthesis of Thiophene Derivatives

  • Application Summary: Thiophene derivatives, including 2-Methylthiophene, are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science .
  • Methods of Application: The synthesis of thiophene derivatives involves various condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
  • Results: Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

4. Synthesis of Thiophene-2-Carboxaldehyde

  • Application Summary: 2-Methylthiophene can be produced by the Wolff-Kishner reduction of thiophene-2-carboxaldehyde .
  • Methods of Application: The Wolff-Kishner reduction is a reaction that completely reduces a carbonyl (C=O) group to a methylene (CH2) group .
  • Results: The product of this reaction is 2-Methylthiophene .

5. Corrosion Inhibitors

  • Application Summary: Thiophene derivatives, including 2-Methylthiophene, are used as corrosion inhibitors .
  • Methods of Application: These compounds are typically applied to the surface of metals to prevent oxidation .
  • Results: The use of thiophene derivatives can significantly reduce the rate of corrosion .

6. Biological Activity

  • Application Summary: Molecules with the thiophene ring system, including 2-Methylthiophene, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
  • Methods of Application: These compounds are typically used in the formulation of drugs .
  • Results: Drugs containing thiophene derivatives have shown promising results in treating various diseases .

7. Commercial Synthesis

  • Application Summary: 2-Methylthiophene can be produced by the vapor-phase dehydrogenation of a 1-pentanol/CS2 mixture .
  • Results: The product of this reaction is 2-Methylthiophene .

8. Ligand in Complexes with Noble Metals

  • Application Summary: 2-Methylthiophene can react to 2,5-dimethylthiophene, which has applications as a ligand in complexes with noble metals .
  • Results: The use of 2-Methylthiophene enhances the properties of complexes with noble metals .

properties

IUPAC Name

2-methylthiophene
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InChI

InChI=1S/C5H6S/c1-5-3-2-4-6-5/h2-4H,1H3
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InChI Key

XQQBUAPQHNYYRS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC=CS1
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Molecular Formula

C5H6S
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DSSTOX Substance ID

DTXSID3060291
Record name Thiophene, 2-methyl-
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Molecular Weight

98.17 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid
Record name 2-Methylthiophene
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Boiling Point

112.00 °C. @ 760.00 mm Hg
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Solubility

112.6 mg/L @ 25 °C (exp)
Record name 2-Methylthiophene
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Vapor Pressure

24.9 [mmHg]
Record name 2-Methylthiophene
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Product Name

2-Methylthiophene

CAS RN

554-14-3, 25154-40-9
Record name 2-Methylthiophene
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Melting Point

-63.4 °C
Record name 2-Methylthiophene
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylthiophene
Reactant of Route 2
2-Methylthiophene
Reactant of Route 3
2-Methylthiophene
Reactant of Route 4
2-Methylthiophene
Reactant of Route 5
2-Methylthiophene
Reactant of Route 6
2-Methylthiophene

Citations

For This Compound
4,400
Citations
M Wakioka, Y Nakamura, Q Wang, F Ozawa - Organometallics, 2012 - ACS Publications
… with the increasing reactivity order of these complexes toward 2-methylthiophene (2). … 2-Methylthiophene and bromoarenes were distilled after passing through a short pad of activated …
Number of citations: 72 pubs.acs.org
CD Hurd, HJ Anderson - Journal of the American Chemical …, 1953 - ACS Publications
… of 2-methylthiophene. Opolski5 investigated the bromination of 2methylthiophene and found … Their investigations, however, did not go above the boiling point of 2-methylthiophene. A …
Number of citations: 11 pubs.acs.org
CJ Thompson, HJ Coleman, L Mikkelsen… - Analytical …, 1956 - ACS Publications
… of thiophene and 2-methylthiophene in a … In addition, 2-methylthiophene was identified in the same distillate and its concentration in the crude oil estimated at 0.00010%. …
Number of citations: 18 pubs.acs.org
AR Katritzky, M Balasubramanian, M Siskin - Energy & fuels, 1992 - ACS Publications
… and 2-methylthiophene as major products along with other mono-, di-, and trimethylthiophenes, and diand trithienyl derivatives as minor products. 2-Methylthiophene afforded 2,4- and 2,…
Number of citations: 38 pubs.acs.org
ML de Oliveira, SBC Pergher, D de Aguiar Pontes… - Molecular …, 2020 - Elsevier
… incorporated with zinc, and thiophene, 2-methylthiophene, and 2,5-dimethylthiophene to the … the formation of H 2 S in the transformation of 2-methylthiophene (100 ppm) in an n-hexane …
Number of citations: 4 www.sciencedirect.com
F Zhang, H Guo, Y Liu, F Liu, R Hu - Fuel, 2019 - Elsevier
… Density functional theory (DFT) was used to investigate the desulfurization mechanisms of 2-methylthiophene (2-MT) during pyrolysis under inert and oxidative atmospheres. 12 …
Number of citations: 17 www.sciencedirect.com
HY Zhao, ST Oyama, ED Naeemi - Catalysis Today, 2010 - Elsevier
… The chemicals used for the reactivity tests were 2-methylthiophene (Alfa Aesar, 98%) and n-… Chemical standards for GC and mass spectrometry were tetrahydro-2-methylthiophene (…
Number of citations: 39 www.sciencedirect.com
CD Hurd, RV Levetan, AR Macon - Journal of the American …, 1962 - ACS Publications
… 2-methylthiophene we studied thiophene since it was an important pyrolytic product of 2-methylthiophene. … if so under what conditions as compared with 2-methylthiophene. Less severe …
Number of citations: 24 pubs.acs.org
M Sokmen, DW Allen, AT Hewson… - Journal of Photochemistry …, 2001 - Elsevier
… 2-methylthiophene. Dissolving 2-methylthiophene in dichloromethane increases the possibility of contact of 2-methylthiophene with the surface of titanium dioxide with vigorous stirring. …
Number of citations: 33 www.sciencedirect.com
FS Fawcett - Journal of the American Chemical Society, 1946 - ACS Publications
… The heat of fusion of 2-methylthiophene was calculated as … The ratio of the vapor pressure of 2-methylthiophene to that … mixture of 2-methylthiophene, 3methylthiophene and thiophene …
Number of citations: 21 pubs.acs.org

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